molecular formula C31H46O2 B602699 Vitamin K1-d7 CAS No. 1233937-39-7

Vitamin K1-d7

Cat. No.: B602699
CAS No.: 1233937-39-7
M. Wt: 457.7 g/mol
InChI Key: MBWXNTAXLNYFJB-VKXGTQFMSA-N
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Description

Vitamin K1-d7 is a deuterated form of Vitamin K1, also known as phylloquinone. This compound is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and vascular health. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of Vitamin K1 .

Mechanism of Action

Target of Action

Vitamin K1-d7, also known as Phylloquinone, is a naturally occurring vitamin that plays a crucial role in blood coagulation and bone and vascular metabolism . The primary targets of this compound are the precursors to coagulation factors II, VII, IX, and X . These factors are essential for the blood clotting process, and this compound helps in their activation .

Mode of Action

This compound acts as a cofactor for the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors II, VII, IX, and X . In addition to this, this compound also acts as a ligand of the steroid and xenobiotic receptor (SXR) and pregnane X receptor (PXR) .

Biochemical Pathways

This compound is involved in the blood coagulation cascade, where it is needed for the posttranslational modification of proteins involved in this process . It is also involved in the maturation of other proteins that play different roles, particularly in the modulation of the calcification of connective tissues . This process is physiologically needed in bones but is pathological in arteries .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated in healthy human adult volunteers following oral and intravenous administration . The study found significant differences in the main pharmacokinetic parameters between groups . For instance, VKORC1 AG carriers showed 41% higher mean bioavailability compared with homozygous AA individuals . Furthermore, AG subjects exhibited 30% and 36% higher mean AUC compared with GG and AA respectively . Terminal half-life was 32% and 27% longer for AG carriers in comparison to GG and AA genotypes respectively .

Result of Action

The action of this compound results in the activation of multiple Vitamin K dependent-proteins (VKDPs) . These VKDPs have important roles in bone health, vascular health, metabolism, reproduction, as well as in cancer progression . The activation of these proteins can influence various physiological processes and can be an important link between the bone and the vasculature .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the methods of production and purification, as well as particular environmental and storage conditions, can influence the isomer composition in the final product . Knowledge of these factors can enable their manipulation to obtain a more favorable this compound profile in the final product .

Biochemical Analysis

Biochemical Properties

Vitamin K1-d7, like its parent compound Vitamin K1, plays a crucial role in biochemical reactions. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational gamma-carboxylation of specific proteins involved in blood coagulation .

Cellular Effects

This compound influences various cellular processes. It is essential for the synthesis of proteins important for blood-clotting, bone metabolism, and cell growth . It also exhibits anticancer activity in various cell lines . In addition, this compound has been shown to decrease the number of cancer cells and increase the frequency and effects of apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, enabling these proteins to bind calcium ions with high affinity and participate in blood coagulation .

Temporal Effects in Laboratory Settings

It is known that this compound, like Vitamin K1, is a fat-soluble vitamin, and its absorption, transportation, and distribution are influenced by lipids .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Vitamin K1, the parent compound of this compound, is used in veterinary medicine to treat conditions such as coagulopathy .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Vitamin K1. These pathways involve the post-translational gamma-carboxylation of specific proteins, which is crucial for blood coagulation .

Transport and Distribution

This compound, like Vitamin K1, is transported and distributed within cells and tissues. It is absorbed from the intestinal tract along with bile salts . It is also known that cholesterol and Vitamin K share common transport receptors, such as Niemann-Pick C1-like 1 (NPC1L1) and ATP-binding cassette protein G5/G8 (ABCG5/ABCG8), in enterocytes and hepatocytes .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of Vitamin K1. Vitamin K1 is found in the photosynthetic tissues of green, leafy plants, where it acts as an electron acceptor forming part of the electron transport chain of Photosystem I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-d7 involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vitamin K1-d7 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Vitamin K1-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. This labeling allows for the precise quantification of Vitamin K1 in complex biological matrices using mass spectrometry. Additionally, the deuterium atoms provide stability against metabolic degradation, making it a reliable internal standard .

Properties

IUPAC Name

5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-VKXGTQFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What analytical methods benefit from using Vitamin K1-d7?

A: this compound is particularly useful in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography Tandem Mass Spectrometry (SFC-MS/MS) methods developed for quantifying Vitamin K1 [, ]. These methods utilize the mass difference between Vitamin K1 and this compound to differentiate and quantify them based on their unique mass-to-charge ratios.

Q2: Can you give examples of specific research applications where this compound is crucial?

A2:

  • Determining Vitamin K1 in Food Products: Researchers used this compound to develop a sensitive and reliable LC-MS/MS method for quantifying Vitamin K1 in various fruits and vegetables []. This method helps determine the nutritional content of these foods.
  • Assessing Vitamin K Status in Serum: A routine SFC-MS/MS method was developed using this compound to accurately measure Vitamin K1 levels in serum samples []. This method assists in evaluating an individual's Vitamin K status, which is important for bone health and blood clotting.

Q3: What are the advantages of incorporating this compound in these analytical methods?

A3: The use of this compound significantly improves the accuracy and reliability of Vitamin K1 quantification by:

  • Correcting for Matrix Effects: Complex matrices like serum or food extracts can interfere with the ionization of the analyte, leading to inaccurate results. This compound, experiencing similar matrix effects, compensates for this issue [].
  • Accounting for Losses During Sample Preparation: Losses of Vitamin K1 can occur during extraction and purification steps. Adding this compound before these steps allows for accurate accounting of these losses and correction in the final quantification [, ].
  • Enhancing Precision and Reproducibility: By using this compound, variations in instrument response and other analytical variables can be normalized, leading to improved precision and reproducibility of the results [].

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